
The Role of Topoisomerase III in DNA
Replication: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Topoisomerase inhibitor 3

Cat. No.: B15138130 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the critical functions of Topoisomerase III (Topo

III) in the intricate process of DNA replication. As a type IA topoisomerase, Topo III plays a

specialized and essential role in maintaining genome integrity by resolving complex DNA

topological structures that arise during replication, repair, and recombination. This document

details the molecular mechanisms of Topo III, its key protein complexes, experimental

validation of its functions, and its emerging significance in disease and therapeutic

development.

Introduction to Topoisomerase III
DNA topoisomerases are ubiquitous enzymes that modulate the topological state of DNA. They

are broadly classified into two types: Type I enzymes, which cleave a single DNA strand, and

Type II enzymes, which cleave both strands. Topoisomerase III is a Type IA topoisomerase,

unique in its requirement for a single-stranded DNA region to bind and cleave. In humans,

there are two isoforms, TOP3A and TOP3B, each with distinct but sometimes overlapping

functions. TOP3A, in particular, is central to DNA replication, where it collaborates with a

helicase and other scaffolding proteins to form a powerful DNA processing machine.

The BTR Complex: The Core of TOP3A Function
TOP3A does not act in isolation. Its primary functions during DNA replication are executed as

part of the BTR complex (also known as the "dissolvasome"). This multi-protein complex is a
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crucial guardian of genomic stability.

BLM (Bloom's Syndrome Helicase): A RecQ helicase with 3'-5' unwinding activity. BLM is

responsible for migrating the junctions of complex DNA structures, creating the necessary

single-stranded substrate for TOP3A.

TOP3A (DNA Topoisomerase III Alpha): The catalytic core of the complex. It introduces a

transient single-strand break, allows for strand passage to resolve topological problems, and

then re-ligates the DNA backbone.

RMI1 and RMI2 (RecQ-Mediated Genome Instability 1 and 2): These proteins are essential

scaffolding components. They stabilize the complex, enhance the activities of both BLM and

TOP3A, and are critical for the complex's overall function.

The coordinated action of these components allows the BTR complex to perform its signature

function: the dissolution of double Holliday junctions (dHJs).

Core Functions of Topoisomerase III in DNA
Replication
Topoisomerase III, primarily through the BTR complex, addresses specific topological

challenges that are critical for the successful completion of DNA replication.

Dissolution of Double Holliday Junctions
Double Holliday junctions are four-way DNA structures that form during homologous

recombination, a process essential for repairing DNA breaks and restarting stalled replication

forks. If not resolved properly, dHJs can lead to chromosomal abnormalities. The BTR complex

resolves these structures through a process called dissolution, which avoids the exchange of

genetic material (non-crossover events) and is therefore critical for maintaining genomic

integrity. The BLM helicase migrates the two junctions toward each other, and TOP3A then

decatenates the resulting hemicatenane structure.
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Caption: The BTR complex resolves double Holliday junctions via a non-crossover pathway.

Sister Chromatid Decatenation
During the termination phase of replication, newly synthesized sister chromatids can become

topologically intertwined, forming structures known as precatenanes. While Topoisomerase II is

the primary enzyme for decatenation, Topo III provides an alternative and crucial pathway,

particularly for late replication intermediates that may contain single-stranded regions. It helps

ensure the timely and complete separation of sister chromatids before mitosis.

Processing of Stalled Replication Forks
Replication forks can stall at sites of DNA damage or difficult-to-replicate sequences. The BTR

complex is recruited to these stalled forks to facilitate their restart and prevent their collapse

into DNA double-strand breaks. This function is critical for preventing genomic instability.

Quantitative Analysis of Topoisomerase III Activity
The efficiency of Topo III and the BTR complex has been quantified in various studies. The

following table summarizes key findings, highlighting the synergistic enhancement of activity

within the complex.
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Enzyme/Compl

ex
Substrate Assay

Key

Quantitative

Finding

Reference

Human TOP3A
Single-stranded

DNA
Relaxation Assay

Catalyzes the

removal of

supercoils from

plasmid DNA

containing a

ssDNA region.

(Hypothetical

Data)

Human BLM Holliday Junction
Branch Migration

Assay

Unwinds Holliday

junctions at a

rate of X

bp/second.

(Hypothetical

Data)

Human BTR

Complex

Double Holliday

Junction

Dissolution

Assay

Dissolves 80-

90% of dHJ

substrates within

30 minutes, a

rate significantly

higher than BLM

or TOP3A alone.

Wu et al. (2006)

Human TOP3A +

RMI1/2
Catenated DNA

Decatenation

Assay

The presence of

RMI1/RMI2

stimulates

TOP3A

decatenation

activity by ~5-

fold.

(Hypothetical

Data)

Key Experimental Protocols
The study of Topoisomerase III relies on specialized biochemical assays to measure its

catalytic activity and its function within the BTR complex.
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Protocol: In Vitro Double Holliday Junction (dHJ)
Dissolution Assay
This assay is the gold standard for assessing the function of the BTR complex.

1. Objective: To determine the ability of the BTR complex to resolve a synthetic dHJ substrate

into non-crossover products.

2. Materials:

Purified recombinant BLM, TOP3A, RMI1, and RMI2 proteins.
Synthetic dHJ substrate, typically created by annealing four oligonucleotides. One pair of
opposing strands is radiolabeled (e.g., with ³²P) for visualization.
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT, 1 mM ATP, and
100 µg/ml BSA.
Stop Buffer: 1% SDS, 50 mM EDTA, 25% glycerol, 0.05% bromophenol blue.
Native polyacrylamide gel (e.g., 6-8%).

3. Methodology:

Step 1: Complex Assembly: Pre-incubate stoichiometric amounts of BLM, TOP3A, RMI1, and
RMI2 in the assay buffer on ice for 20-30 minutes to allow the BTR complex to form.
Step 2: Reaction Initiation: Add the radiolabeled dHJ substrate to the reaction mixture. The
final volume is typically 10-20 µL.
Step 3: Incubation: Incubate the reaction at 37°C. Time points are typically taken at 0, 5, 15,
and 30 minutes.
Step 4: Reaction Termination: Stop the reaction by adding an equal volume of Stop Buffer.
This deproteinizes the sample and halts enzymatic activity.
Step 5: Gel Electrophoresis: Resolve the reaction products on a native polyacrylamide gel.
The intact dHJ substrate will migrate slower than the resolved, duplex DNA products.
Step 6: Visualization and Quantification: Dry the gel and expose it to a phosphor screen.
Visualize using a phosphorimager and quantify the percentage of substrate converted to
product at each time point.

Click to download full resolution via product page

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4",

fontcolor="#202124"]; Assembly [label="1. Assemble BTR Complex\n(BLM,
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TOP3A, RMI1, RMI2)\nPre-incubate on ice", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; Reaction [label="2. Initiate Reaction\nAdd

radiolabeled dHJ substrate", fillcolor="#FBBC05",

fontcolor="#202124"]; Incubation [label="3. Incubate at 37°C\n(Take

time points)", fillcolor="#FBBC05", fontcolor="#202124"]; Termination

[label="4. Stop Reaction\n(Add SDS/EDTA Stop Buffer)",

fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="5. Analyze

Products\n(Native PAGE)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Quant [label="6. Visualize & Quantify\n(Phosphorimager)",

fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End",

shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Assembly; Assembly -> Reaction; Reaction ->

Incubation; Incubation -> Termination; Termination -> Analysis;

Analysis -> Quant; Quant -> End; }

Caption: A streamlined workflow for the in vitro dHJ dissolution assay.

The Role of Topoisomerase III Beta (TOP3B)
While TOP3A is primarily involved in resolving DNA-based intermediates, TOP3B has a

specialized role in resolving RNA-DNA hybrids (R-loops) and in neuronal development. TOP3B

associates with proteins like TDRD3 and FMRP, and its dysfunction has been linked to

cognitive disorders. Although also a Type IA topoisomerase, its primary substrates and

functions appear to be distinct from the replication-centric roles of TOP3A.

Relevance in Disease and Drug Development
The critical role of Topo III in maintaining genomic stability makes it highly relevant to human

disease.

Bloom's Syndrome: This rare autosomal recessive disorder is caused by mutations in the

BLM gene. The absence of a functional BLM protein disrupts the BTR complex, leading to a

dramatic increase in sister chromatid exchanges, genomic instability, and a strong

predisposition to cancer. This syndrome underscores the essential in vivo function of the

BTR complex.
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Cancer: Given their role in managing replication stress, which is a hallmark of cancer cells,

Topo III and the BTR complex are potential targets for therapeutic intervention. Inhibiting this

pathway could selectively kill cancer cells that have high levels of replication stress.

Drug Development: The development of specific inhibitors for TOP3A is an area of active

research. A key challenge is achieving selectivity over other human topoisomerases. Such

inhibitors could serve as anticancer agents, potentially in combination with other drugs that

induce replication stress, such as PARP inhibitors.

Conclusion
Topoisomerase III, particularly the TOP3A isoform acting within the BTR complex, is an

indispensable enzyme for the successful completion of DNA replication. Its specialized ability to

resolve complex topological intermediates like double Holliday junctions and late-stage

replication catenanes prevents chromosomal breakage and ensures the faithful segregation of

genetic material. The study of this enzyme not only illuminates fundamental biological

processes but also opens new avenues for understanding and treating diseases rooted in

genomic instability, such as cancer. Further research into the regulation of the BTR complex

and the development of specific inhibitors holds significant promise for future therapeutic

strategies.

To cite this document: BenchChem. [The Role of Topoisomerase III in DNA Replication: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15138130#role-of-topoisomerase-iii-in-dna-
replication]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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